Cinnoline-8-carboxylic acid
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Overview
Description
Cinnoline-8-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂. It belongs to the cinnoline family, which is known for its diverse pharmacological activities. This compound is characterized by a cinnoline ring fused with a carboxylic acid group at the 8th position, making it a valuable entity in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of an alkyne with an amino group and a carboxylic acid group. For instance, the cyclization of o-C₆H₄(NH₂)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid, which can be further decarboxylated and reduced to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Cinnoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohol derivatives.
Scientific Research Applications
Cinnoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cinnoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication, leading to its antibacterial and antifungal effects . Additionally, its antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Cinnoline-8-carboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.
Phthalazine: A compound with a fused benzene and pyridazine ring, differing in nitrogen atom positions.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring, exhibiting different pharmacological properties.
These compounds share some structural similarities but differ in their chemical reactivity, biological activities, and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
cinnoline-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,(H,12,13) |
InChI Key |
BMNLBBNBOLIBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=NC=C2 |
Origin of Product |
United States |
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